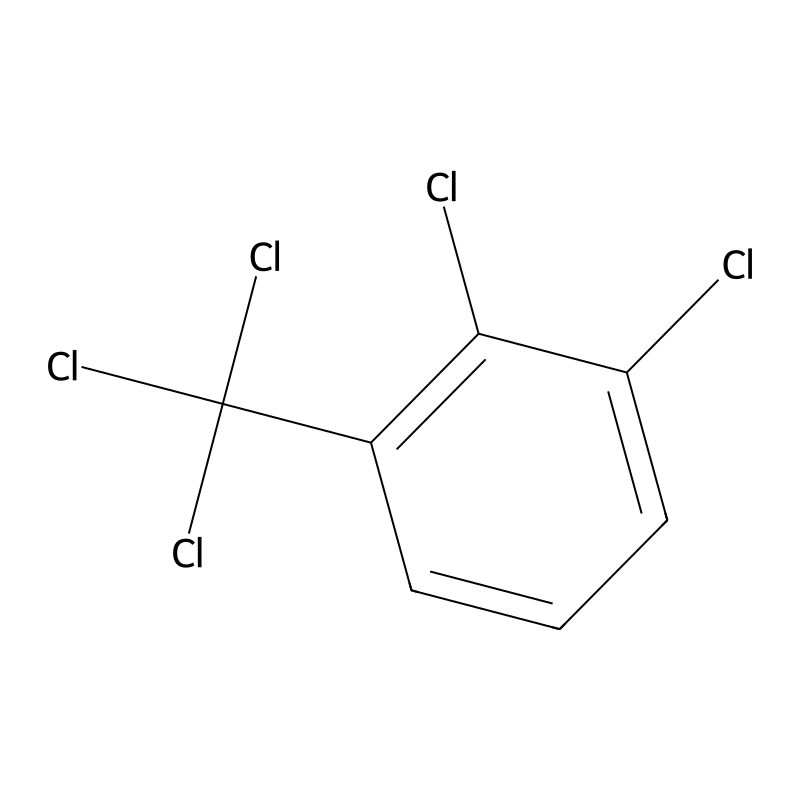

2,3-Dichlorobenzotrichloride, 98%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

2,3-DCBT serves as a valuable building block in organic synthesis due to the presence of reactive chlorine atoms. Researchers utilize it as a starting material for the synthesis of diverse organic compounds, including:

- Pesticides and Herbicides: The reactive chlorine groups allow for substitution reactions, enabling the introduction of functional groups essential for herbicidal and pesticidal activity [].

- Pharmaceuticals: 2,3-DCBT can be a precursor for the synthesis of pharmaceuticals with specific functionalities. The chlorine atoms can be strategically transformed to introduce desired chemical groups for targeted drug development [].

Research on Biological Activity

Recent research explores the potential biological activity of 2,3-DCBT itself. Studies suggest it might interact with specific biological targets like enzymes or receptors, exhibiting:

- Enzyme Inhibition: Some research indicates that 2,3-DCBT may inhibit certain enzymes involved in cellular processes. However, the specific mechanisms and potential applications require further investigation [].

Limitations and Future Directions

Despite its applications, research on 2,3-DCBT is ongoing, with limitations to consider:

- Limited Information on Biological Activity: More research is needed to understand the specific mechanisms of 2,3-DCBT's biological interactions and its potential as a therapeutic agent [].

- Safety Concerns: 2,3-DCBT is a highly reactive compound. Further research is necessary to ensure safe handling and explore environmentally friendly synthesis methods.

2,3-Dichlorobenzotrichloride is an aromatic halogenated organic compound characterized by its molecular formula and a molecular weight of approximately 264.36 g/mol. This compound appears as a white to off-white crystalline solid and has a melting point of 49°C and a boiling point of 288°C. It is sparingly soluble in chloroform and slightly soluble in methanol, while being insoluble in water. The compound is sensitive to moisture and exhibits a flash point greater than 112°C, indicating its potential combustibility under certain conditions .

- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

- Electrophilic aromatic substitution: The compound can undergo reactions with electrophiles, although the presence of electron-withdrawing chlorine groups may hinder reactivity.

- Reduction reactions: Under specific conditions, it can be reduced to form less chlorinated derivatives or other functional groups.

Due to its structure, it may also react with strong oxidizing agents and reducing agents, though care must be taken due to potential incompatibilities with amines and other reactive substances .

The synthesis of 2,3-Dichlorobenzotrichloride typically involves:

- Chlorination of Benzotrichloride: Starting from benzotrichloride, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.

- Electrophilic Aromatic Substitution: The introduction of chlorine onto the benzene ring can be achieved through electrophilic aromatic substitution techniques.

- Purification: Following synthesis, the product may require purification techniques such as recrystallization or distillation to achieve the desired purity level (98% in this case) .

2,3-Dichlorobenzotrichloride finds applications primarily in:

- Chemical Synthesis: It serves as an intermediate in the production of various aromatic compounds and acid chlorides.

- Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides due to its reactivity with biological molecules.

- Pharmaceuticals: Its derivatives may be utilized in drug development processes.

These applications leverage its chemical properties for producing more complex molecules .

Interaction studies involving 2,3-Dichlorobenzotrichloride focus on its compatibility with various solvents and reagents. It is known to be incompatible with strong oxidizers and reducers, which can lead to hazardous reactions. Additionally, it may interact negatively with certain amines and nitrides, emphasizing the importance of understanding its reactivity profile when handling or storing this compound .

Several compounds share structural similarities with 2,3-Dichlorobenzotrichloride. Here are some notable examples:

Uniqueness

The uniqueness of 2,3-Dichlorobenzotrichloride lies in its specific arrangement of chlorine atoms on the benzene ring and its resultant chemical behavior compared to other dichloro derivatives. This configuration affects its reactivity and applications in synthesis more than other similar compounds.